molecular formula C8H8N2S B13009541 Benzo[d]isothiazol-6-ylmethanamine

Benzo[d]isothiazol-6-ylmethanamine

Cat. No.: B13009541
M. Wt: 164.23 g/mol
InChI Key: QITRYTDXCZAJHT-UHFFFAOYSA-N
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Description

Benzo[d]isothiazol-6-ylmethanamine is a chemical compound with the molecular formula C8H8N2S. It is a derivative of isothiazole, a five-membered heterocyclic compound containing nitrogen and sulfur atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[d]isothiazol-6-ylmethanamine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzenethiol with formaldehyde, followed by cyclization to form the isothiazole ring . The reaction conditions often require the use of acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

Benzo[d]isothiazol-6-ylmethanamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to achieve specific properties or functionalities .

Common Reagents and Conditions

    Oxidation: Selectfluor-mediated oxidation in aqueous media is a common method for oxidizing this compound.

    Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions.

    Substitution: Substitution reactions often require the use of nucleophiles or electrophiles to replace specific functional groups on the isothiazole ring.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as oxidized or reduced forms, which may exhibit different chemical and biological properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzo[d]isothiazol-6-ylmethanamine is unique due to its specific substitution pattern on the isothiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C8H8N2S

Molecular Weight

164.23 g/mol

IUPAC Name

1,2-benzothiazol-6-ylmethanamine

InChI

InChI=1S/C8H8N2S/c9-4-6-1-2-7-5-10-11-8(7)3-6/h1-3,5H,4,9H2

InChI Key

QITRYTDXCZAJHT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1CN)SN=C2

Origin of Product

United States

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